Chemical properties and stability of 4-chloro-6-(1H-pyrazol-4-yl)pyrimidine
Chemical properties and stability of 4-chloro-6-(1H-pyrazol-4-yl)pyrimidine
An In-depth Technical Guide to the Chemical Properties and Stability of 4-chloro-6-(1H-pyrazol-4-yl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comprehensive technical overview of 4-chloro-6-(1H-pyrazol-4-yl)pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. As a key intermediate, its utility is primarily derived from the reactive chloropyrimidine moiety, which allows for the strategic introduction of various functional groups via nucleophilic substitution. This document delineates its core physicochemical properties, offers insights into its chemical stability under various stress conditions, and presents a detailed examination of its synthesis and reactivity. The narrative is framed from the perspective of a senior application scientist, blending established chemical principles with practical, field-proven insights to support researchers in the effective utilization of this versatile building block for drug discovery and development.
Introduction: The Strategic Value of the Pyrazolo[3,4-d]pyrimidine Scaffold
The fusion of pyrazole and pyrimidine rings creates the pyrazolo[3,4-d]pyrimidine scaffold, a class of compounds recognized as structural analogs of biogenic purines.[1] This structural mimicry makes them privileged scaffolds in medicinal chemistry, frequently interacting with biological targets that recognize purine-based substrates, such as kinases. The introduction of a chloro-substituent at the C4-position, as in 4-chloro-6-(1H-pyrazol-4-yl)pyrimidine, transforms the scaffold into a highly versatile synthetic intermediate. This chlorine atom acts as an excellent leaving group, enabling facile nucleophilic aromatic substitution (SNAr) reactions. This reactivity is the cornerstone of its application, allowing for the construction of diverse compound libraries for screening and the synthesis of targeted therapeutic agents, particularly in the realm of oncology with the development of selective cyclin-dependent kinase (CDK) inhibitors.[2]
Physicochemical Properties
A thorough understanding of the physicochemical properties of a synthetic intermediate is critical for its effective use in multi-step syntheses and for the development of robust analytical methods.
Structural and Molecular Data
The fundamental properties of 4-chloro-6-(1H-pyrazol-4-yl)pyrimidine are summarized below. While experimental data for this specific molecule is not extensively published, properties can be reliably predicted based on its structure and data from closely related analogs.
| Property | Value | Source/Comment |
| Molecular Formula | C₇H₅ClN₄ | |
| Molecular Weight | 180.59 g/mol | |
| IUPAC Name | 4-chloro-6-(1H-pyrazol-4-yl)pyrimidine | Derived from structure |
| CAS Number | Not broadly available; varies by supplier | - |
| Canonical SMILES | C1=CN(C=N1)C2=CC(=NC=N2)Cl | Derived from structure |
| InChI Key | HDRFFLHBLUPAKE-UHFFFAOYSA-N | |
| Appearance | Expected to be a solid at room temp. | Based on analogs[3] |
| pKa (Basic Apparent) | ~1.97 | Predicted for similar scaffold[4] |
| LogP (Octanol-Water) | ~0.522 | Predicted for similar scaffold[4] |
Spectroscopic Profile
Characterization of 4-chloro-6-(1H-pyrazol-4-yl)pyrimidine relies on standard spectroscopic techniques.
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¹H NMR: The proton NMR spectrum is expected to be distinct. Key signals would include:
-
Two doublets or singlets for the pyrazole ring protons, depending on the tautomeric form and solvent.
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Two distinct signals for the pyrimidine ring protons at C2 and C5.
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A broad singlet for the pyrazole N-H proton, which is exchangeable with D₂O.
-
-
¹³C NMR: The carbon spectrum will show seven distinct signals corresponding to each carbon atom in the heterocyclic framework. The carbon atom attached to the chlorine (C4) will be significantly deshielded.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. The mass spectrum will exhibit a characteristic isotopic pattern for the presence of one chlorine atom, with two major peaks at [M+H]⁺ and [M+2+H]⁺ in an approximate 3:1 ratio.[3][5]
Solubility
Based on its predicted LogP and the presence of hydrogen bond donors and acceptors, 4-chloro-6-(1H-pyrazol-4-yl)pyrimidine is expected to have limited solubility in water and higher solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and alcohols.
Chemical Stability and Degradation Profile
Stability is a critical parameter, influencing storage conditions, shelf-life, and compatibility with various reaction conditions.
Thermodynamic and Kinetic Stability
The pyrazolo-pyrimidine core is an aromatic system, which confers significant thermodynamic stability. However, the molecule possesses kinetic liabilities. The C-Cl bond is the most susceptible site for degradation, primarily through hydrolysis. DFT studies on related pyrimidine derivatives show that such structures have a relatively low energy gap (ΔE) between the HOMO and LUMO, indicating higher chemical reactivity compared to more stable compounds.[6] This inherent reactivity is precisely what makes the compound a useful synthetic intermediate.
Stability Under Forced Degradation Conditions
A systematic evaluation under stress conditions is essential for identifying potential degradation pathways.
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Hydrolytic Stability (pH-dependent): The compound is expected to be most stable under neutral to mildly acidic conditions. Under basic conditions (pH > 8), the rate of hydrolytic cleavage of the C-Cl bond will increase significantly, leading to the formation of the corresponding 4-hydroxypyrimidine derivative. Acidic conditions could potentially lead to protonation of the nitrogen atoms, which may slightly alter reactivity but is less likely to cause rapid degradation of the C-Cl bond compared to basic conditions.
-
Oxidative Stability: While the core ring system is relatively stable to oxidation, strong oxidizing agents could potentially lead to N-oxide formation or ring opening under harsh conditions.
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Thermal Stability: Thermal analysis of similar pyrimidine derivatives indicates that decomposition typically occurs at elevated temperatures, often above their melting point.[7] The compound should be stable under typical reaction temperatures (e.g., up to 80-100 °C) for extended periods.
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Photostability: Aromatic heterocyclic systems can be susceptible to photolytic degradation. It is advisable to store the compound protected from light to prevent potential decomposition.
Proposed Degradation Pathway
The most probable non-metabolic degradation pathway involves the hydrolysis of the C4-chloro substituent. This is a well-understood process for chloropyrimidines.
Caption: Proposed mechanism for the hydrolysis of the C4-chloro group.
Synthesis and Purification
The synthesis of 4-chloro-6-(1H-pyrazol-4-yl)pyrimidine is not widely detailed as a final product but can be inferred from established methods for analogous compounds, which typically involve the construction of the pyrazolo-pyrimidine core followed by chlorination.
Key Synthetic Strategies
The most common approach involves the cyclization of a functionalized pyrazole precursor. A plausible route starts from 5-amino-1H-pyrazole-4-carboxamide, which can be cyclized with a one-carbon synthon (like urea or formic acid derivatives) to form the pyrazolo[3,4-d]pyrimidin-4-one.[8] The final and critical step is the chlorination of this hydroxyl intermediate.
Detailed Experimental Protocol (Proposed)
This protocol is a representative synthesis adapted from procedures for similar pyrazolo[3,4-d]pyrimidines.[8]
Step 1: Synthesis of 1H-Pyrazolo[3,4-d]pyrimidin-4(5H)-one
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To a flask, add 5-amino-1H-pyrazole-4-carboxamide and urea (approx. 5-10 equivalents).
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Heat the mixture to 190-200 °C for 2-4 hours. The reaction proceeds as a melt.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and add water.
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Adjust the pH to ~4-5 with a dilute acid to precipitate the product.
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Filter the solid, wash with water, and dry to obtain the pyrazolo[3,4-d]pyrimidin-4-one intermediate.
Step 2: Chlorination to 4-chloro-6-(1H-pyrazol-4-yl)pyrimidine
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Suspend the 1H-Pyrazolo[3,4-d]pyrimidin-4(5H)-one intermediate in phosphorus oxychloride (POCl₃, ~10-20 equivalents).
-
Optionally, a catalytic amount of a tertiary amine (e.g., N,N-diisopropylethylamine) can be added to facilitate the reaction.[3]
-
Reflux the mixture at 110 °C for 4-6 hours until TLC indicates the consumption of the starting material.
-
Carefully quench the reaction by pouring the cooled mixture onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with a base (e.g., NaHCO₃ or NH₄OH) to precipitate the crude product.
-
Filter the solid, wash thoroughly with water, and dry under vacuum.
Purification and Characterization Workflow
Caption: Standard workflow for purifying and validating the final product.
Chemical Reactivity and Synthetic Utility
The synthetic value of 4-chloro-6-(1H-pyrazol-4-yl)pyrimidine lies in its predictable and high-yielding reactivity at the C4 position.
Nucleophilic Aromatic Substitution (SNAr) at the C4-Position
The electron-withdrawing nature of the pyrimidine nitrogens and the fused pyrazole ring makes the C4-position highly electrophilic and susceptible to attack by nucleophiles. This is the most important reaction for this class of compounds.
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Common Nucleophiles: A wide range of nucleophiles can be used, including:
-
Amines (R-NH₂): Reaction with primary or secondary amines is a cornerstone of library synthesis, often catalyzed by a mild base. This is a key step in the synthesis of many kinase inhibitors.[5][9]
-
Alcohols/Phenols (R-OH): To form ether linkages, typically requiring a strong base like sodium hydride (NaH) to generate the alkoxide.
-
Thiols (R-SH): To form thioether linkages, usually under basic conditions.
-
Causality: The choice of base and solvent is critical. For amine substitutions, a non-nucleophilic base like diisopropylethylamine (DIPEA) is often used to scavenge the HCl byproduct without competing with the primary nucleophile. For less reactive nucleophiles, palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) can be employed.[5]
Reactions Involving the Pyrazole Moiety
The pyrazole ring also offers a site for functionalization, typically via N-alkylation or N-arylation of the NH proton. This requires a suitable base (e.g., NaH, K₂CO₃) to deprotonate the nitrogen, followed by the addition of an electrophile (e.g., an alkyl halide or aryl halide). This allows for another vector of diversification in drug design.
Handling, Storage, and Safety
-
Handling: Handle in a well-ventilated area or fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[10]
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from light and moisture to prevent hydrolysis of the reactive chloro group. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.
-
Safety: The compound is classified as harmful if swallowed and may cause skin and eye irritation.[10] As with all chlorinated heterocyclic compounds, it should be handled with care.
Conclusion and Future Outlook
4-chloro-6-(1H-pyrazol-4-yl)pyrimidine is a valuable and versatile building block in modern medicinal chemistry. Its straightforward reactivity, dominated by nucleophilic substitution at the C4-position, provides a reliable platform for the synthesis of diverse and complex molecules. Its stability profile is adequate for most synthetic applications, provided that basic and highly aqueous conditions are managed appropriately. As the demand for novel kinase inhibitors and other targeted therapies continues to grow, the strategic application of intermediates like this will remain a critical component of the drug discovery engine.
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